molecular formula C60H98N16O20S B2875659 Peptide5

Peptide5

Cat. No.: B2875659
M. Wt: 1395.6 g/mol
InChI Key: RJEAEIUDNCLZNN-VUZGFOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Peptide5, a synthetic peptide, primarily targets Connexin 43 (Cx43) . Cx43 is a ubiquitously expressed gap junction protein found in various tissues, including the spinal cord . It plays a crucial role in cell-cell communication and is involved in various physiological processes.

Mode of Action

This compound acts as a mimetic of Cx43 , interacting with it to modulate its function . It has been shown to reduce secondary tissue damage and improve functional recovery after spinal cord injury (SCI) . This compound’s interaction with Cx43 results in the modulation of hemichannel activity, which is implicated in the propagation of neurotoxic molecules from injured cells to adjacent healthy cells .

Biochemical Pathways

This compound’s interaction with Cx43 influences several biochemical pathways. It has been shown to affect the insulin signaling (IS) pathway . The IS pathway is crucial for various cellular processes, including cell growth, differentiation, and metabolism . This compound’s modulation of this pathway can have significant downstream effects, potentially influencing a range of cellular functions.

Pharmacokinetics

The pharmacokinetics of peptides like this compound typically involve absorption, distribution, metabolism, and excretion (ADME) . Peptides generally have low oral bioavailability due to their susceptibility to enzymatic degradation and poor absorption. Therefore, they are often administered via intravenous, subcutaneous, or intramuscular routes . The distribution of peptides is mainly driven by diffusion and, to a lesser extent, convective extravasation . Peptides are freely filtered by the kidneys, contributing to their elimination .

Result of Action

The action of this compound results in molecular and cellular effects that can influence the overall health of an organism. For instance, in the context of SCI, this compound has been shown to reduce secondary tissue damage and improve functional recovery . This suggests that this compound can have a protective effect on cells, potentially mitigating the impact of injury or disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes or proteins in the body can affect the stability and efficacy of this compound . Additionally, the physiological state of the organism, such as the presence of inflammation or disease, can also influence the action of this compound .

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAEIUDNCLZNN-VUZGFOMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H98N16O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of Peptide5 and how does it interact with it?

A1: this compound targets Connexin43 (Cx43) [, ], a protein forming gap junction channels and hemichannels. This compound mimics a specific sequence within the extracellular loop 2 (EL2) of Cx43, allowing it to interact with the protein and modulate its channel activity [, , ].

Q2: How does this compound binding to Cx43 affect cellular processes?

A2: By binding to Cx43, this compound primarily inhibits the opening of Cx43 hemichannels [, ]. This inhibition reduces the release of signaling molecules, such as adenosine triphosphate (ATP), through these channels []. Consequently, this compound can attenuate downstream effects associated with excessive ATP release, including inflammation, cell death, and breakdown of cell-cell junctions [, , ].

Q3: Does this compound affect gap junctional communication?

A3: While this compound primarily targets hemichannels, studies show that at higher concentrations, it can also disrupt existing gap junctional communication []. This suggests a potential concentration-dependent dual effect on Cx43 channels.

Q4: What is the amino acid sequence of this compound?

A4: The amino acid sequence of this compound is VDCFLSRPTEKT [].

Q5: Are there any structural modifications of this compound being explored?

A5: Yes, researchers are investigating modified this compound analogs to improve stability and efficacy. These include N-terminal acylations [], S-lipidated lipopeptides with various lipid chains [], and a specific lipoamino acid modification [].

Q6: What are the routes of administration investigated for this compound?

A8: Studies have explored both local and systemic administration of this compound. Local administration has been investigated in spinal cord injury models [], while systemic intraperitoneal injections have also shown efficacy [, ]. Intravitreal injections have been tested for ocular applications [, ].

Q7: In what disease models has this compound shown therapeutic potential?

A9: Preclinical studies show promise for this compound in various models: * Spinal Cord Injury: Improved locomotor function, reduced pain hypersensitivity, and decreased lesion size in rat models [, ]. * Stroke: Attenuated brain microvascular endothelial cell injury in a hypoxia/reoxygenation model []. * Retinal Injury: Improved retinal function and reduced inflammation in a light-damaged rat model []. Enhanced neuroprotection in a retinal ischemia model []. * Diabetic Nephropathy: Protected against tubular epithelial cell injury and dysfunction in cell culture and potentially in vivo [, ].

Q8: Are there any specific drug delivery strategies being investigated for this compound?

A11: The development of lipidated this compound analogs, like SRPTEKT-Hdc, suggests a strategy to enhance its interaction with cell membranes and potentially improve its targeting to Cx43 []. Further research on targeted delivery approaches for specific tissues is crucial for maximizing its therapeutic potential.

Q9: What analytical methods are used to study this compound?

A12: Various techniques are employed to characterize and quantify this compound and its effects: * High-Performance Liquid Chromatography (HPLC): Used for peptide purification and analysis []. * Mass Spectrometry (MS): For structural characterization and quantification of this compound and its analogs [, ]. * Immunohistochemistry: To assess protein expression and localization in tissues [, , , ]. * Western Blotting: To measure protein levels in cells and tissues [, ]. * Electroretinography: To assess retinal function in animal models []. * Cell-based Assays: To evaluate cell viability, permeability, dye uptake, and other cellular responses [, , , ].

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